molecular formula C10H14BrNO2 B13039753 (1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL

Cat. No.: B13039753
M. Wt: 260.13 g/mol
InChI Key: CXCXJWNJQATRAT-HZGVNTEJSA-N
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Description

(1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound’s unique structure, featuring an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-methoxybenzaldehyde and (S)-(-)-1-amino-2-propanol.

    Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these steps include sodium borohydride (NaBH4) for reduction and solvents like ethanol or methanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while optimizing reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding de-brominated product.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Pharmacology: The compound is studied for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.

    Industrial Applications: It is used in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-Amino-1-(3-chloro-2-methoxyphenyl)propan-2-OL: Similar structure with a chlorine atom instead of bromine.

    (1S,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL: Similar structure with a fluorine atom instead of bromine.

    (1S,2R)-1-Amino-1-(3-iodo-2-methoxyphenyl)propan-2-OL: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness can influence its biological activity and chemical behavior, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9-/m1/s1

InChI Key

CXCXJWNJQATRAT-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C(=CC=C1)Br)OC)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)Br)OC)N)O

Origin of Product

United States

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